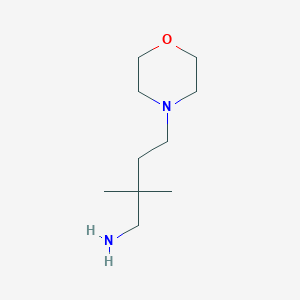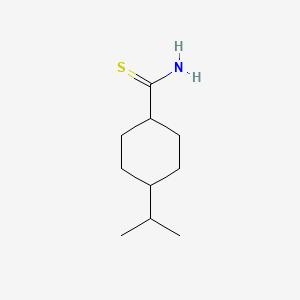
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 3,5-dimethylphenyl derivatives with trifluoromethylated reagents under controlled conditions. One common method involves the use of trifluoromethylation agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings.
化学反应分析
Types of Reactions
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylphenyl group can contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
3,5-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in the functional group.
3,5-Dimethylphenyl methylcarbamate: Contains a carbamate group instead of the trifluoromethyl group.
3,5-Dimethylphenylacrylate: Features an acrylate group in place of the trifluoromethyl group.
Uniqueness
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H14F3N |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-7-3-8(2)5-9(4-7)6-10(15)11(12,13)14/h3-5,10H,6,15H2,1-2H3 |
InChI 键 |
KZOORTYODZKSLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CC(C(F)(F)F)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


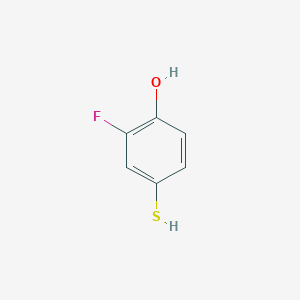
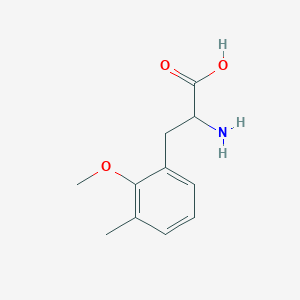
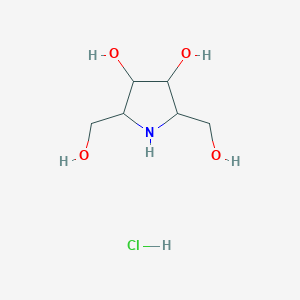
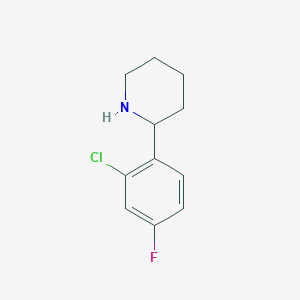
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
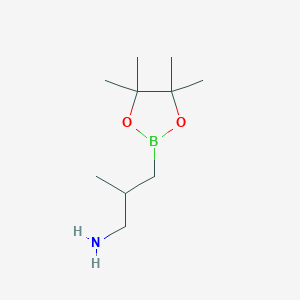
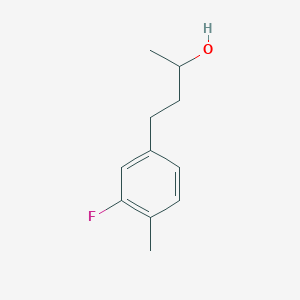
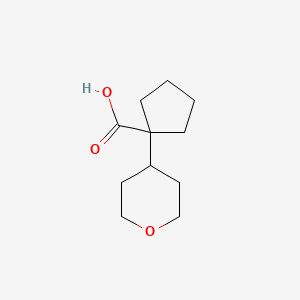
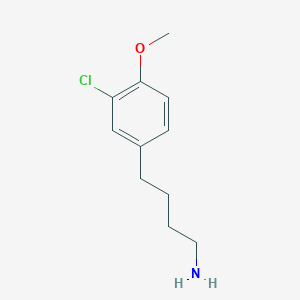
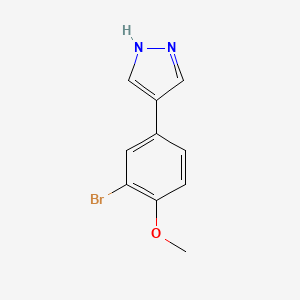
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
